Cas no 1805435-32-8 (4-(Difluoromethyl)-2-fluoro-3-methoxypyridine-6-carbonyl chloride)

4-(Difluoromethyl)-2-fluoro-3-methoxypyridine-6-carbonyl chloride 化学的及び物理的性質
名前と識別子
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- 4-(Difluoromethyl)-2-fluoro-3-methoxypyridine-6-carbonyl chloride
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- インチ: 1S/C8H5ClF3NO2/c1-15-5-3(7(10)11)2-4(6(9)14)13-8(5)12/h2,7H,1H3
- InChIKey: JIOKPKPHAYSSOQ-UHFFFAOYSA-N
- ほほえんだ: ClC(C1C=C(C(F)F)C(=C(N=1)F)OC)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 242
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 39.2
4-(Difluoromethyl)-2-fluoro-3-methoxypyridine-6-carbonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029034548-1g |
4-(Difluoromethyl)-2-fluoro-3-methoxypyridine-6-carbonyl chloride |
1805435-32-8 | 95% | 1g |
$2,808.15 | 2022-04-01 | |
Alichem | A029034548-500mg |
4-(Difluoromethyl)-2-fluoro-3-methoxypyridine-6-carbonyl chloride |
1805435-32-8 | 95% | 500mg |
$1,651.30 | 2022-04-01 | |
Alichem | A029034548-250mg |
4-(Difluoromethyl)-2-fluoro-3-methoxypyridine-6-carbonyl chloride |
1805435-32-8 | 95% | 250mg |
$950.60 | 2022-04-01 |
4-(Difluoromethyl)-2-fluoro-3-methoxypyridine-6-carbonyl chloride 関連文献
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
8. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
4-(Difluoromethyl)-2-fluoro-3-methoxypyridine-6-carbonyl chlorideに関する追加情報
Introduction to 4-(Difluoromethyl)-2-fluoro-3-methoxypyridine-6-carbonyl chloride (CAS No. 1805435-32-8) and Its Applications in Modern Chemical Biology
4-(Difluoromethyl)-2-fluoro-3-methoxypyridine-6-carbonyl chloride, identified by the chemical identifier CAS No. 1805435-32-8, is a highly versatile intermediate in the realm of pharmaceutical and agrochemical synthesis. This compound belongs to the class of pyridine derivatives, which have garnered significant attention due to their broad spectrum of biological activities and structural diversity. The presence of multiple fluorine atoms and a carbonyl chloride functional group imparts unique reactivity, making it a valuable building block for the development of novel molecules.
The structural features of 4-(Difluoromethyl)-2-fluoro-3-methoxypyridine-6-carbonyl chloride include a pyridine core substituted with a difluoromethyl group at the 4-position, a fluoro atom at the 2-position, and a methoxy group at the 3-position. The presence of these substituents enhances its electronic properties and influences its interactions with biological targets. The carbonyl chloride functionality at the 6-position is particularly notable for its reactivity in nucleophilic substitution reactions, enabling the facile introduction of various pharmacophores.
In recent years, there has been a surge in research focused on fluorinated pyridines due to their ability to modulate metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. The difluoromethyl group, in particular, is renowned for its ability to enhance lipophilicity and metabolic resistance, which are critical factors in drug design. Studies have demonstrated that compounds incorporating this moiety often exhibit improved pharmacological properties compared to their non-fluorinated counterparts.
One of the most compelling applications of 4-(Difluoromethyl)-2-fluoro-3-methoxypyridine-6-carbonyl chloride is in the synthesis of active pharmaceutical ingredients (APIs). Researchers have leveraged its reactivity to introduce complex functionalities into drug molecules, leading to the development of novel therapeutic agents. For instance, it has been employed in the construction of kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. The fluorinated pyridine scaffold provides a stable platform for further derivatization, allowing chemists to fine-tune the properties of their synthetic targets.
The utility of this compound extends beyond pharmaceuticals into the agrochemical sector. Fluorinated heterocycles are increasingly being explored as key components in crop protection agents due to their enhanced bioavailability and resistance to degradation. 4-(Difluoromethyl)-2-fluoro-3-methoxypyridine-6-carbonyl chloride serves as a precursor for synthesizing fluorinated pesticides and herbicides, contributing to more effective and sustainable agricultural practices.
Recent advancements in synthetic methodologies have further expanded the applications of this intermediate. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have enabled the introduction of aryl or heteroaryl groups at various positions of the pyridine ring. These transformations have opened new avenues for generating structurally diverse libraries of compounds for high-throughput screening.
The role of computational chemistry in optimizing synthetic routes involving 4-(Difluoromethyl)-2-fluoro-3-methoxypyridine-6-carbonyl chloride cannot be overstated. Molecular modeling techniques have been instrumental in predicting reaction outcomes and identifying optimal conditions for maximizing yield and purity. By integrating experimental data with computational predictions, researchers can streamline their synthetic strategies and reduce trial-and-error experimentation.
In conclusion, 4-(Difluoromethyl)-2-fluoro-3-methoxypyridine-6-carbonyl chloride (CAS No. 1805435-32-8) represents a cornerstone in modern chemical biology. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists and agrochemists alike. As research continues to uncover new applications for fluorinated pyridines, this compound is poised to play an even greater role in the development of next-generation therapeutics and crop protection agents.
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